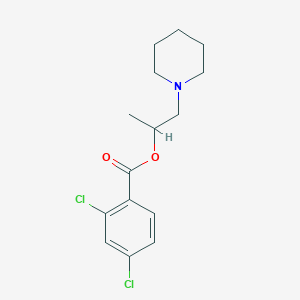
N-(2-methoxyphenyl)-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-phenylpropanamide, also known as modafinil, is a synthetic compound that has been widely used as a cognitive enhancer and wakefulness-promoting agent. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and sudden attacks of sleep. Since then, modafinil has been studied extensively for its potential applications in various fields, including medicine, military, and academia.
Mechanism of Action
The exact mechanism of action of N-(2-methoxyphenyl)-2-phenylpropanamide is not fully understood. It is believed to act on several neurotransmitter systems in the brain, including dopamine, norepinephrine, and histamine. Modafinil has been shown to increase the release of these neurotransmitters, leading to increased alertness, attention, and motivation.
Biochemical and Physiological Effects:
Modafinil has been shown to have several biochemical and physiological effects, including increased wakefulness, reduced fatigue, improved mood, and enhanced cognitive function. It has also been shown to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated.
Advantages and Limitations for Lab Experiments
Modafinil has several advantages as a research tool. It is a potent and selective wakefulness-promoting agent that can be used to study the effects of sleep deprivation on cognitive function. It has also been used to investigate the neural mechanisms underlying attention, motivation, and decision-making. However, N-(2-methoxyphenyl)-2-phenylpropanamide has some limitations as a research tool. It can be expensive and difficult to obtain, and its effects may vary depending on the individual and the experimental conditions.
Future Directions
There are several potential future directions for research on N-(2-methoxyphenyl)-2-phenylpropanamide. One area of interest is the development of new cognitive-enhancing drugs based on the structure of N-(2-methoxyphenyl)-2-phenylpropanamide. Another area of interest is the investigation of the long-term effects of N-(2-methoxyphenyl)-2-phenylpropanamide on cognitive function and brain health. Additionally, N-(2-methoxyphenyl)-2-phenylpropanamide may have applications in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the potential benefits and risks of N-(2-methoxyphenyl)-2-phenylpropanamide in these contexts.
Synthesis Methods
Modafinil is synthesized from the precursor compound benzhydryl sulfinyl acetamide through a series of chemical reactions involving reduction, oxidation, and acylation. The synthesis method is complex and requires expertise in organic chemistry. However, the production of N-(2-methoxyphenyl)-2-phenylpropanamide has been scaled up to meet the increasing demand for the drug.
Scientific Research Applications
Modafinil has been studied extensively for its cognitive-enhancing and wakefulness-promoting effects. It has been shown to improve cognitive performance in healthy individuals, as well as in patients with various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia. Modafinil has also been used by military personnel to enhance alertness and combat fatigue during long missions.
properties
Product Name |
N-(2-methoxyphenyl)-2-phenylpropanamide |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-12(13-8-4-3-5-9-13)16(18)17-14-10-6-7-11-15(14)19-2/h3-12H,1-2H3,(H,17,18) |
InChI Key |
COGVGMIGFYIIOX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)

![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)



![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)

![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)



